molecular formula C11H14BrNO2 B112582 Benzyl (3-bromopropyl)carbamate CAS No. 39945-54-5

Benzyl (3-bromopropyl)carbamate

Cat. No. B112582
CAS RN: 39945-54-5
M. Wt: 272.14 g/mol
InChI Key: QGTWQXTXRILXOV-UHFFFAOYSA-N
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Description

Benzyl (3-bromopropyl)carbamate is a chemical compound with the molecular formula C11H14BrNO2 . It has an average mass of 272.138 Da and a monoisotopic mass of 271.020782 Da .


Synthesis Analysis

The synthesis of Benzyl (3-bromopropyl)carbamate involves the use of sodium hydroxide in water under an inert atmosphere. Benzyl chloroformate is added dropwise to a solution of 3-Bromopropylamine hydrobromide dissolved in an aqueous NaOH solution. The reaction is left to stir overnight, then ethyl acetate is added and the phases are separated. The organic phase is further washed with a HCl solution, a NaOH solution, and brine, dried over Na2SO4, and evaporated to yield Benzyl (3-bromopropyl)carbamate as a clear oil .


Molecular Structure Analysis

The InChI code for Benzyl (3-bromopropyl)carbamate is 1S/C11H14BrNO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) . The Canonical SMILES is C1=CC=C(C=C1)COC(=O)NCCCBr .


Physical And Chemical Properties Analysis

Benzyl (3-bromopropyl)carbamate has a molecular weight of 272.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has 6 rotatable bonds .

Scientific Research Applications

  • Isoindolinone Formation : Benzylamines derived isopropyl carbamates facilitate isoindolinone formation through Bischler-Napieralski-type cyclization, which is useful in organic synthesis (Adachi et al., 2014).

  • CO2 Capture : A task-specific ionic liquid formed by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide, followed by anion exchange, demonstrates reversible CO2 capture as a carbamate salt (Bates et al., 2002).

  • Synthesis of Photolabile Benzoins : Carbamoyl derivatives of photolabile benzoins, especially 3′,5′-dimethoxybenzoin, are synthesized for their potential in photochemistry (Papageorgiou & Corrie, 1997).

  • Antimicrobial Screening : Synthesis and characterization of 5-Bromobenzofuranyl aryl ureas and carbamates have been conducted, revealing their potential antimicrobial activities (Kumari et al., 2019).

  • Intramolecular Hydrofunctionalization : The intramolecular hydrofunctionalization of N-allenyl carbamates, forming heterocycles and vinyl derivatives, demonstrates the catalytic applications of benzyl carbamates (Zhang et al., 2006).

  • Cholinesterase Inhibitors : Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates have been studied for their ability to inhibit cholinesterases, which has implications in treating neurodegenerative diseases (Pizova et al., 2017).

  • Hofmann Rearrangement : An efficient one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides, producing methyl and benzyl carbamates, has been developed (Jevtić et al., 2016).

  • Mechanochemical Synthesis : Mechanochemical synthesis of carbamates using 1,1′-carbonyldiimidazole demonstrates an eco-friendly method in organic synthesis (Lanzillotto et al., 2015).

Safety And Hazards

Benzyl (3-bromopropyl)carbamate is associated with some safety hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

benzyl N-(3-bromopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTWQXTXRILXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960460
Record name Benzyl hydrogen (3-bromopropyl)carbonimidate
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Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (3-bromopropyl)carbamate

CAS RN

39945-54-5
Record name Phenylmethyl N-(3-bromopropyl)carbamate
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Record name Benzyl (3-bromopropyl)carbamate
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Record name Benzyl hydrogen (3-bromopropyl)carbonimidate
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Record name Benzyl 3-bromopropylcarbamate
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Synthesis routes and methods I

Procedure details

To a stirred suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mM) in 40 mL dry THF was added, via hypodermic syringe, benzyl chloroformate (1.64 g, 9.60 mM) at room temperature. After cooling to 0° C., diisopropylethylamine (1.6 mL, 9.20 mM) was added dropwise via syringe and the reaction mixture was allowed to stir at 0° C. for 1 hour. The crude reaction mixture was filtered over a pad of Celite and solvents were evaporated. The residue was flash chromatographed on silica gel, eluting with 10-20-30% EtOAc/hexane to afford 1.56 g desired product as a liquid, homogeneous by TLC in 80:20 hexane-EtOAc;
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Benzylchloroformate (8.6 ml, 60 mmol) was added to a stirred mixture of 3-bromopropylamine hydrobromide (6.6 g, 30 mmol) in methylene chloride (100 ml) and 3N sodium hydroxide solution (100 ml) at 0° C. After stirring two phase reaction mixture at room temperature for overnight, organic layer was separated and washed with water twice (30 ml×2). After drying with MgSO4, the volatile solvent was evaporated under reduced pressure. The residue was purified with silica gel column chromatography (EtOAc:Hx=1:4) to obtain desire compound (8.6 g, 98%) as colorless oil.
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

3-Bromopropylamine hydrobromide (5.0 g, 22.8 mmol) was dissolved in an aqueous NaOH solution (15 wt %, 80 ml) and cooled to 0° C. under nitrogen before benzyl chloroformate was added dropwise. The reaction was left to stir overnight then ethyl acetate (100 ml) was added and the phases were separated. The organic phase was further washed with a HCl solution (2 M, 100 ml), a NaOH solution (2 M, 100 ml), brine (100 ml), dried over Na2SO4, and evaporated to yield 12 as a clear oil (6.22 g, 22.8 mmol, 100%). Rf=0.31 (8:2 Hexane/Ethyl acetate); 1H NMR (300 MHz, CDCl3) δ=7.40-7.33 (m, 5H, ArCH), 5.11 (s, 2H, CH2Ph), 4.94 (bs, 1H, NHCbz), 3.45 (t, 3J(H,H)=6.4 Hz, 2H, CH2Br), 3.36 (q, 3J(H,H)=6.4 Hz, 2H, CH2NHCbz), 2.08 (q, 3J(H,H)=6.4 Hz, 2H, CH2CH2CH2); 13C NMR (75 MHz, CDCl3) δ=156.4 (CO), 136.4 (ArCCH2), 128.5 (ArCH), 128.2 (ArCH), 127.0 (ArCH), 66.8 (CH2Ph), 39.4 (CH2NHCbz), 32.4 (CH2CH2CH2), 30.6 (CH2Br); HRMS (ESI+): m/z calculated for C11H14BrNO2Na [M+Na]+: 294.0106, found 294.0099.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
100%

Synthesis routes and methods IV

Procedure details

TEA (6.91 g, 68.5 mmol) was added drop wise to an ice-cooled mixture of 3-bromopropylamine.hydrobromide (10.0 g, 45.6 mmol) and N-(Benzyloxycarbonyloxy)-succinimide (11.22 g, 47.9 mmol) in DCM (200 mL). The stirred mixture was allowed to warm to Rt overnight, then washed with water, brine, dried (MgSO4), filtered and concentrated, providing 11.43 g (92%) of N-(Benzyloxycarbonyl)-3-bromopropylamine, as a pale yellow oil. 1H NMR (CDCl3): 7.35 (m, 5H), 5.10 (s, 2H), 4.89 (br s, 1H), 3.44 (t, J=6.6 Hz), 3.35 (dd, J=12.9, 6.3 Hz, 2H), m (2.06, 2H). LCMS (LC: Hydrophobic/TFA, RT=6.4 min; MS: 294, 296 ([M+NH4]+, 22%), 272, 274 ([M+H]+, 100%).
[Compound]
Name
TEA
Quantity
6.91 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
11.22 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a stirred solution of 1-bromo-3-propylamine hydrobromide (5 g, 22.84 mmol) in saturated aqueous sodium carbonate (100 mL) and ethyl acetate (200 mL) at 0° C., was added benzylchloroformate (3.2 mL, 22.84 mmol) and the resulting mixture was warmed to room temperature and stirred overnight. The aqueous layer was separated and extracted with ethyl acetate (2×100 mL) and the combined organic layers were washed with brine (2×100 mL), dried over sodium sulfate and evaporated to dryness under reduced pressure. Silica gel chromatography using ethyl acetate/hexanes (1:9) provided the title compound as a colorless oil (4.7 g, 79%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Lugiņina, J Uzuleņa, D Posevins… - European Journal of …, 2016 - Wiley Online Library
The reactions of halides or pseudohalides of group I and II metals with carbamate‐protected aziridines and azetidines in liquid sulfur dioxide as solvent resulted in the efficient ring‐…
A Maisonial-Besset, T Witkowski, M Quintana, S Besse… - Molecules, 2022 - mdpi.com
The development of 64 Cu-based immuno-PET radiotracers requires the use of copper-specific bifunctional chelators (BFCs) that contain functional groups allowing both convenient …
Number of citations: 11 www.mdpi.com
N Cakić, TŽ Verbić, RM Jelić, C Platas-Iglesias… - Dalton …, 2016 - pubs.rsc.org
Three new bismacrocyclic Ln3+ chelates consisting of triamide derivatives of cyclen with glycine, methyl and tert-butyl substituents (L1–3, respectively) linked to an acyclic EGTA-…
Number of citations: 10 pubs.rsc.org
W Zhang, L Chen, Z Ma, L Du, M Li - Drug Discoveries & …, 2014 - jstage.jst.go.jp
α1-Adrenergic receptors (α1-ARs), as one of the most important members of G proteincoupled receptors (GPCRs), can mediate lots of physiological responses of the sympathetic …
Number of citations: 5 www.jstage.jst.go.jp
L Connah - 2019 - tobias-lib.ub.uni-tuebingen.de
The development of bioresponsive magnetic resonance imaging (MRI) contrast agents (CAs) specific to monitoring Ca2+ fluctuations are of increasing interest for fMRI studies of neural …
Number of citations: 6 tobias-lib.ub.uni-tuebingen.de
J Oh, S Kang, CG Lee, MS Han - Analyst, 2018 - pubs.rsc.org
Aldehydes with long alkyl chains are important biomarkers, but chemosensors for the detection of the aldehydes have been rarely reported. Herein, a chemosensor based on …
Number of citations: 7 pubs.rsc.org
S Müller, AD Schlüter - Chemistry–A European Journal, 2005 - Wiley Online Library
The synthesis of dendrons and dendrimers which carry OEG chains and bidentate ligands and/or fluorescence tags is described. The orthogonally protected functional groups of the …
S Gündüz - 2014 - bibliographie.uni-tuebingen.de
Design, Synthesis and Characterization of Targeted and Calcium Responsive Nano-size Contrast Agents for Magnetic Resonance Neuro Page 1 Design, Synthesis and …
Number of citations: 4 bibliographie.uni-tuebingen.de

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